

Check Availability & Pricing

# Application Notes and Protocols for TOS-358 in Solid Tumor Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

TOS-358 is a first-in-class, orally bioavailable, covalent inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation, often through mutations in the PIK3CA gene, is a hallmark of many solid tumors.[3][4] PIK3CA is one of the most frequently mutated oncogenes, with mutations occurring in approximately 15% of all cancers.[1]

TOS-358 is designed to selectively and irreversibly bind to both wild-type and mutant forms of PI3K $\alpha$ , leading to potent, deep, and durable inhibition of its kinase activity.[2][3][5] This covalent mechanism of action is intended to provide a more sustained target engagement compared to reversible inhibitors, potentially leading to improved anti-tumor efficacy and a wider therapeutic window.[3] Preclinical studies have demonstrated the superior efficacy of TOS-358 in comparison to reversible PI3K $\alpha$  inhibitors across a wide range of cancer models, without inducing significant hyperglycemia, a common dose-limiting toxicity of other drugs in this class. [1][2]

Currently, TOS-358 is being evaluated in a Phase 1/1b clinical trial (NCT05683418) for the treatment of patients with advanced solid tumors harboring PIK3CA mutations.[1][6] These application notes provide a summary of the available data on TOS-358 and outline representative protocols for its investigation in a research setting.



## **Quantitative Data Summary**

The following tables summarize the key quantitative findings from preclinical and clinical studies of TOS-358.

Table 1: Preclinical In Vitro Activity of TOS-358

| Parameter                     | Value             | Target         | Notes                                   |
|-------------------------------|-------------------|----------------|-----------------------------------------|
| IC50 (Wild-Type<br>PI3Kα)     | 2.2 nM            | ΡΙ3Κα          | Biochemical assay.                      |
| IC50 (Mutant PI3Kα<br>H1047R) | 4.1 nM            | ΡΙ3Κα          | Biochemical assay.                      |
| Target Inhibition             | Durable near 100% | PI3Kα activity | Demonstrated in preclinical studies.[1] |

Table 2: Preclinical In Vivo and Safety Profile of TOS-358

| Finding             | Observation                                    | Animal Models                                                               | Comparison                                                                           |
|---------------------|------------------------------------------------|-----------------------------------------------------------------------------|--------------------------------------------------------------------------------------|
| Anti-tumor Efficacy | Superior efficacy                              | Over 30 different PDX<br>and CDX mutant<br>PI3Kα dependent<br>cancer models | Compared to ATP-<br>competitive and<br>allosteric reversible<br>PI3Kα inhibitors.[1] |
| Hyperglycemia       | Did not induce<br>significant<br>hyperglycemia | Mice, rats, and dogs                                                        | At efficacious dose<br>levels, unlike<br>reversible PI3Kα<br>inhibitors.[1][2]       |

Table 3: Clinical Trial (NCT05683418) Overview



| Parameter                | Description                                                                                                                                                                                                 |  |
|--------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Phase                    | 1/1b                                                                                                                                                                                                        |  |
| Title                    | A Study to Evaluate the Safety and Tolerability of TOS-358 in Adults With Select Solid Tumors[7]                                                                                                            |  |
| Status                   | Recruiting                                                                                                                                                                                                  |  |
| Estimated Enrollment     | 241 participants[1]                                                                                                                                                                                         |  |
| Study Design             | Part 1: Dose Escalation (3+3 design) to determine MTD and RP2D. Part 2: Dose Expansion in tumor-specific cohorts.[1][6]                                                                                     |  |
| Intervention             | Oral TOS-358, once daily (QD) or twice daily (BID)[1][6]                                                                                                                                                    |  |
| Primary Outcomes         | Maximum Tolerated Dose (MTD), Recommended Phase 2 Dose (RP2D), Incidence of Adverse Events[6]                                                                                                               |  |
| Key Eligibility Criteria | Adults with histologically confirmed solid tumors with known PIK3CA mutations or amplifications.  No prior treatment with PI3K, AKT, or mTOR inhibitors (with exceptions for breast cancer patients).[1][6] |  |
| Target Engagement        | Achieved 95% target engagement at low doses in the Phase 1 study.[8]                                                                                                                                        |  |
| Early Clinical Activity  | Showed early signs of clinical activity with no high-grade toxicities at low doses.[8]                                                                                                                      |  |

## **Signaling Pathway**

TOS-358 targets the PI3Kα enzyme, a key component of the PI3K/AKT/mTOR signaling pathway. Upon activation by upstream receptor tyrosine kinases (RTKs), PI3Kα phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream



## Methodological & Application

Check Availability & Pricing

effectors such as AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR and promotion of cell growth, proliferation, survival, and metabolism. In cancers with activating PIK3CA mutations, this pathway is constitutively active, driving tumorigenesis. TOS-358 covalently binds to PI3K $\alpha$ , blocking the production of PIP3 and thereby inhibiting the entire downstream signaling cascade.





Click to download full resolution via product page

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of TOS-358.



## **Experimental Protocols**

The following are representative protocols for the preclinical evaluation of TOS-358. These are generalized methodologies and should be adapted and optimized for specific experimental conditions.

## **Protocol 1: In Vitro Cell Proliferation Assay**

Objective: To determine the effect of TOS-358 on the proliferation of solid tumor cell lines with and without PIK3CA mutations.

#### Materials:

- PIK3CA-mutant and wild-type solid tumor cell lines (e.g., MCF-7, T47D, HCT116)
- · Complete cell culture medium
- TOS-358 (dissolved in DMSO)
- 96-well cell culture plates
- Cell proliferation reagent (e.g., CellTiter-Glo®, MTS, or similar)
- Plate reader

#### Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare a serial dilution of TOS-358 in complete culture medium. A typical concentration range would be from 0.1 nM to 10 μM. Include a DMSO vehicle control.
- Remove the overnight culture medium from the cells and add 100 μL of the medium containing the different concentrations of TOS-358 or vehicle control.
- Incubate the plates for 72 hours (or an empirically determined optimal time).
- Add the cell proliferation reagent to each well according to the manufacturer's instructions.



- · Incubate for the recommended time.
- Measure the luminescence or absorbance using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot the doseresponse curve to determine the IC50 value.



Click to download full resolution via product page



Caption: Workflow for an in vitro cell proliferation assay.

## Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition

Objective: To assess the inhibitory effect of TOS-358 on the phosphorylation of downstream effectors of PI3K $\alpha$ , such as AKT.

#### Materials:

- PIK3CA-mutant solid tumor cell line
- TOS-358 (dissolved in DMSO)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- · Western blot transfer system and membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- · Imaging system

#### Procedure:

- Plate cells and allow them to adhere.
- Treat cells with various concentrations of TOS-358 or vehicle control for a specified time (e.g., 2, 6, or 24 hours).

## Methodological & Application





- Wash cells with ice-cold PBS and lyse them with lysis buffer.
- Clarify lysates by centrifugation and determine the protein concentration.
- Denature protein samples and load equal amounts onto an SDS-PAGE gel.
- Perform electrophoresis to separate proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
- Quantify band intensities to determine the relative levels of phosphorylated and total proteins.





Click to download full resolution via product page

Caption: Workflow for Western blot analysis.



## **Protocol 3: In Vivo Xenograft Tumor Model Study**

Objective: To evaluate the anti-tumor efficacy of TOS-358 in a mouse xenograft model of a PIK3CA-mutant solid tumor.

#### Materials:

- Immunocompromised mice (e.g., NOD-SCID or nude mice)
- PIK3CA-mutant solid tumor cell line
- Matrigel (optional)
- TOS-358 formulation for oral gavage
- Vehicle control for oral gavage
- Calipers for tumor measurement
- Animal balance

#### Procedure:

- Subcutaneously implant tumor cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of each mouse.
- · Monitor tumor growth regularly.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer TOS-358 (at various dose levels) or vehicle control orally (e.g., once or twice daily) for a specified duration (e.g., 21-28 days).
- Measure tumor volume with calipers and body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot or immunohistochemistry).



• Plot tumor growth curves and calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.



Click to download full resolution via product page

Caption: Workflow for an in vivo xenograft study.

## Conclusion

TOS-358 is a promising, highly selective covalent inhibitor of PI3K $\alpha$  with a compelling preclinical profile demonstrating potent anti-tumor activity and a favorable safety profile. The ongoing Phase 1/1b clinical trial will provide crucial data on its safety and efficacy in patients with PIK3CA-mutated solid tumors. The protocols outlined in these application notes provide a



framework for researchers to further investigate the mechanism and therapeutic potential of TOS-358 in various preclinical models of cancer. As more data becomes available, these notes will be updated to reflect the latest findings in the field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Mouse Models for Exploring the Biological Consequences and Clinical Significance of PIK3CA Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. mdpi.com [mdpi.com]
- 4. PIK3CA mutations in human solid tumors: Role in sensitivity to various therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Totus Medicines Announces Presentations at the Upcoming American Association for Cancer Research (AACR) Annual Meeting - BioSpace [biospace.com]
- 8. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Application Notes and Protocols for TOS-358 in Solid Tumor Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12413905#tos-358-in-solid-tumor-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com